molecular formula C8H6BrN3O B8784321 6-Bromo-2-methoxypyrido[3,2-d]pyrimidine

6-Bromo-2-methoxypyrido[3,2-d]pyrimidine

Cat. No. B8784321
M. Wt: 240.06 g/mol
InChI Key: DVJFBGHGMCDNQE-UHFFFAOYSA-N
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Patent
US08344144B2

Procedure details

A 3-necked roundbottom flask purged and maintained with an inert atmosphere of nitrogen was charged with 2,6-dibromopyrido[3,2-d]pyrimidine (10.7 g, 37.04 mmol). To this was added tetrahydrofuran (500 ml) and methanol (150 ml). A solution of sodium (89 mg, 3.87 mmol, 0.10 equiv) in methnaol (60 ml) was then added dropwise with stirring, while warming to a temperature of 40° C. The resulting solution was allowed to react, with stirring, for 1.5 hours while the temperature was maintained at 40° C. The reaction progress was monitored by TLC. The reaction mixture was then quenched by adding 1.5 L of water. The mixture was concentrated under reduced pressure. The resulting slurry was filtered and the solids collected. The solids were then dissolved in 2 L of ethyl acetate. The resulting mixture was washed once with 500 ml of brine. The organic layer was dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting residue was purified recrystallization from 2:1 tetrahydrofuran:methanol to afford the title compound.
Name
2,6-dibromopyrido[3,2-d]pyrimidine
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
89 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[CH:4][C:5]2[N:11]=[C:10]([Br:12])[CH:9]=[CH:8][C:6]=2[N:7]=1.[O:13]1CCC[CH2:14]1.[Na]>CO>[Br:12][C:10]1[CH:9]=[CH:8][C:6]2[N:7]=[C:2]([O:13][CH3:14])[N:3]=[CH:4][C:5]=2[N:11]=1 |^1:17|

Inputs

Step One
Name
2,6-dibromopyrido[3,2-d]pyrimidine
Quantity
10.7 g
Type
reactant
Smiles
BrC=1N=CC2=C(N1)C=CC(=N2)Br
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
89 mg
Type
reactant
Smiles
[Na]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3-necked roundbottom flask purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
CUSTOM
Type
CUSTOM
Details
to react
STIRRING
Type
STIRRING
Details
with stirring, for 1.5 hours while the temperature
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 40° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched
ADDITION
Type
ADDITION
Details
by adding 1.5 L of water
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered
CUSTOM
Type
CUSTOM
Details
the solids collected
DISSOLUTION
Type
DISSOLUTION
Details
The solids were then dissolved in 2 L of ethyl acetate
WASH
Type
WASH
Details
The resulting mixture was washed once with 500 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified
CUSTOM
Type
CUSTOM
Details
recrystallization from 2:1 tetrahydrofuran

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2N=C(N=CC2N1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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